molecular formula C25H34O6 B582707 Budesonide-d6 CAS No. 1134189-63-1

Budesonide-d6

Cat. No. B582707
M. Wt: 436.578
InChI Key: VOVIALXJUBGFJZ-USIGUGKCSA-N
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Description

Synthesis Analysis

Budesonide is synthesized using a continuous flow process . The starting materials include 11β, 16α, 17α, 21-tetrahydroxypregna-l, 4-diene-3, 20-dione (16α-Hydroxy Prednisolone or 16-HPS in 7 volumes of 47% HBr) and butyraldehyde which are passed through the flow reactors in the test reaction .


Molecular Structure Analysis

Budesonide is designated as (RS) 16a,17a- (Butylidenedioxy)-lip,21-dihydroxypregna-l,4-diene-3,20-dione . It has an absorption maximum at 240 nm in distilled water .


Chemical Reactions Analysis

The chemical reaction for the synthesis of budesonide is initially allowed at 0–5 °C with 2.5 equivalents of butyraldehyde (2.5 eq) until completion of the reaction .


Physical And Chemical Properties Analysis

Physicochemical properties of four analogous micro-suspensions of a micronized steroid (budesonide, BUD) were determined . Despite the same BUD content in all tested pharmaceutical products, their physicochemical characteristics (liquid surface tension, viscosity, electric conductivity, BUD crystal size, suspension stability, etc.) are not identical .

Scientific Research Applications

Ocular Applications

Budesonide inhibits the expression of vascular endothelial growth factor (VEGF) in retinal cells and can be delivered effectively to the retina using nano- and microparticles, highlighting its potential in ocular applications (Kompella, Bandi, & Ayalasomayajula, 2003).

Gastrointestinal Applications

Budesonide, as a glucocorticoid, shows promise in treating inflammatory bowel diseases. Its efficacy against ulcerative colitis can be enhanced by formulating it as a colon-specific delivery system, using dextran-budesonide conjugates (Varshosaz et al., 2009).

Pulmonary Applications

Innovative budesonide formulations have been developed for pulmonary administration. Budesonide-loaded biopolymer-based microparticles demonstrate improved lung delivery and have potential for controlled drug release, offering enhanced treatment options for respiratory conditions like asthma (Mali, Pawar, & Bothiraja, 2014).

Pharmacokinetic and Pharmacodynamic Modeling

The pharmacokinetics and pharmacodynamics of budesonide have been studied to understand its effect on ACTH and cortisol, providing insights into its mechanism of action and helping to optimize its clinical use, especially in treating asthma (Lönnebo, Grahnén, & Karlsson, 2007).

Drug Metabolism

The metabolism of budesonide in human liver, involving cytochrome P450 3A enzymes, has been extensively studied. This research is crucial for understanding its systemic effects and interactions with other drugs, particularly in sports medicine (Matabosch et al., 2012).

Safety And Hazards

Budesonide may cause serious side effects . It can affect growth in children . It may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child .

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-15,17,19,19-tetradeuterio-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i6D2,8D,10D,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-USIGUGKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])C[C@@H]5[C@]4(OC(O5)CCC)C(=O)C([2H])([2H])O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Budesonide-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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